Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)8-4-9(12)7(5-10(8)13)6-2-3-6/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESCLJJZHGZGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHBrO
- Molecular Weight : 285.12 g/mol
- Functional Groups : Hydroxy (-OH), Ester (-COO-), and Bromine substituent.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest a mechanism involving modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Case Studies
-
In Vivo Efficacy Against Infections :
A study conducted on mice infected with E. coli demonstrated that administration of this compound significantly reduced bacterial load in tissues compared to control groups. The treatment resulted in a decrease in inflammatory markers, indicating both antimicrobial and anti-inflammatory effects. -
Cancer Cell Line Studies :
In a series of experiments with human cancer cell lines, this compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. The compound was found to induce cell cycle arrest at the G0/G1 phase, suggesting potential applications in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and proliferation.
- Cell Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, causing structural disruptions.
- Signal Transduction Modulation : By affecting pathways such as NF-kB, it can alter cellular responses to inflammation and stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis:
Substituent Effects
Halogenation :
- Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate features a bromo substituent, whereas analogs like chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate) utilize chloro groups. Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter binding affinity in biological systems compared to chlorine .
- Fluorinated analogs (e.g., fluazolate) exhibit distinct electronic effects due to fluorine’s strong electronegativity, which can improve metabolic stability but reduce solubility .
- This contrasts with analogs like bromopropylate, which lack cyclic alkyl substituents .
Ester Group Variations
- The methyl ester in the target compound differs from the isopropyl esters in bromopropylate and chloropropylate. Methyl esters generally exhibit higher volatility and lower molecular weight, which may affect environmental persistence and bioavailability .
Physicochemical Properties
While explicit data for this compound are absent in the evidence, methyl esters typically demonstrate:
- Lower melting points compared to bulkier esters (e.g., isopropyl) due to reduced van der Waals interactions.
- Moderate solubility in polar solvents, influenced by the hydroxyl and halogen substituents .

Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Ester Group | Key Uses/Properties |
|---|---|---|---|
| This compound | 5-Br, 4-cyclopropyl, 2-OH | Methyl | Potential pesticidal activity* |
| Bromopropylate | 4-Br, α-(4-Br-phenyl) | Isopropyl | Acaricide, mite control |
| Chloropropylate | 4-Cl, α-(4-Cl-phenyl) | Isopropyl | Acaricide, agricultural use |
| Fluazolate | 5-Br, 2-Cl, 4-F, pyrazole | Isopropyl | Herbicide, broad-spectrum |
*Inferred from structural analogs .
Research Findings and Implications
- Structural Analysis : SHELX-based crystallography could resolve the target compound’s 3D conformation, enabling comparisons with analogs to predict reactivity or binding modes .
- Pesticidal Potential: The compound’s bromo and cyclopropyl groups align with known acaricides, but its methyl ester may necessitate formulation adjustments to match the environmental resilience of isopropyl-based pesticides .
- Synthetic Pathways : Introduction of the cyclopropyl group likely involves cyclopropanation reagents (e.g., Simmons-Smith), differing from the Friedel-Crafts or Ullmann couplings used for halogenated analogs .
Preparation Methods
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols
One of the most effective and scalable methods to prepare cyclopropylated phenols, including methyl esters of hydroxybenzoates, is the copper-catalyzed Chan–Lam cyclopropylation reaction. This method utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source and copper acetate as the catalyst.
- Substrate: Phenol derivatives bearing electron-withdrawing groups such as esters and halogens (e.g., bromo substituents) are compatible.
- Catalyst System: Copper(II) acetate with 1,10-phenanthroline ligand.
- Base: Potassium carbonate.
- Solvent: Toluene with water as co-solvent.
- Conditions: Stirring under oxygen atmosphere at 70 °C for 12 hours.
- Outcome: Formation of cyclopropylated phenol esters without hydrolysis of the methyl ester group.
Procedure Summary:
- Mix phenol substrate (0.3 mmol), potassium cyclopropyl trifluoroborate (0.9 mmol), Cu(OAc)2, 1,10-phenanthroline, and K2CO3 in toluene/water.
- Stir under oxygen balloon at 70 °C for 12 hours.
- Quench with saturated ammonium chloride solution, extract with ethyl acetate.
- Dry, filter, concentrate, and purify by silica gel chromatography.
- High functional group tolerance, including esters and halogens.
- Mild conditions preserving sensitive groups.
- Scalable and reproducible with commercially available reagents.
General Synthetic Route for Substituted Hydroxybenzoates with Cyclopropyl Groups
While direct cyclopropylation is key, the synthesis often starts from appropriately substituted hydroxybenzoates or hydroxybenzaldehydes, followed by installation of the cyclopropyl group.
- Starting Material: Substituted 2-hydroxybenzaldehydes or hydroxybenzoates with bromine at the 5-position.
- Cyclopropylation: Via copper-catalyzed Chan–Lam reaction or other organometallic approaches.
- Esterification: If starting from carboxylic acid, methyl esterification is achieved using standard esterification protocols (e.g., reaction with methanol and acid catalyst).
- Purification: Column chromatography on silica gel.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclopropylation | Potassium cyclopropyl trifluoroborate, Cu(OAc)2, 1,10-phenanthroline, K2CO3, toluene/water, O2, 70 °C, 12 h | Preserves methyl ester and bromine |
| Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | If starting from acid |
| Purification | Silica gel chromatography | Yields pure this compound |
This approach aligns with the general experimental procedures for related substituted hydroxybenzoates and cyclopropylated phenols.
Preparation of Brominated Hydroxybenzoate Precursors
The brominated hydroxybenzoate precursor (e.g., methyl 5-bromo-2-hydroxybenzoate) is typically prepared via bromination of methyl 2-hydroxybenzoate or related derivatives.
- Reagents: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
- Conditions: Controlled temperature to avoid overbromination.
- Outcome: Selective bromination at position 5 on the aromatic ring.
Alternatively, methyl 4-bromo-2-nitrobenzoate can be prepared and subsequently reduced to the amino derivative, which can be converted to hydroxybenzoate derivatives by further functional group transformations.
Reduction and Functional Group Transformations
For some synthetic routes, nitro-substituted methyl bromobenzoates are reduced to amino derivatives using iron powder or tin(II) chloride in acidic media, which can then be transformed into hydroxy compounds or used as intermediates for further substitution.
| Reduction Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iron powder & AcOH | Iron powder, acetic acid, reflux 2–3 h | 85 | Efficient reduction of nitro to amino |
| SnCl2 & HCl | Tin(II) chloride in concentrated HCl, 24 h | 84 | Alternative reduction method |
These intermediates can be further manipulated to install cyclopropyl groups or other substituents.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The copper-catalyzed Chan–Lam cyclopropylation is notable for its mildness and broad substrate scope, including electron-poor phenols such as those bearing bromine and ester groups.
- Potassium cyclopropyl trifluoroborate is a stable and efficient cyclopropyl donor, commercially available and providing consistent yields.
- Reaction conditions require oxygen atmosphere to facilitate the copper catalytic cycle.
- The methyl ester group remains stable under the reaction conditions, avoiding hydrolysis or transesterification.
- Bromine substituents are retained, allowing for further functionalization if needed.
- Purification is typically achieved by standard silica gel chromatography, yielding analytically pure material.
- Alternative routes involving reduction of nitro precursors provide access to amino intermediates for further derivatization, although these steps are less directly related to the final cyclopropylated product.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use regioselective bromination of methyl 4-cyclopropyl-2-hydroxybenzoate with N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Monitor reaction progress via TLC or HPLC.
- Intermediate Characterization : Confirm intermediates via -NMR (e.g., disappearance of aromatic protons at position 5) and LC-MS for molecular weight verification. Compare spectral data with structurally analogous brominated benzoates .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can crystallographic data for this compound be obtained, and which software tools are recommended for structure refinement?
- Methodology :
- Data Collection : Grow single crystals via slow evaporation of a saturated DCM/hexane solution. Use X-ray diffraction (Cu-Kα radiation) for data collection.
- Structure Solution : Utilize SHELXT for automated space-group determination and initial phase estimation .
- Refinement : Refine the structure with SHELXL , leveraging constraints for cyclopropane ring geometry and hydrogen-bonding networks (e.g., hydroxyl and ester groups). Validate using R-factor convergence and residual electron density maps .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Exposure Control : Use fume hoods for synthesis steps involving volatile reagents (e.g., brominating agents). Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup due to potential hydrolysis .
Advanced Research Questions
Q. How can conflicting NMR data for this compound (e.g., unexpected coupling constants) be resolved?
- Methodology :
- Dynamic NMR Studies : Perform variable-temperature -NMR (e.g., 25–80°C) to detect conformational changes in the cyclopropane ring or hindered rotation of substituents.
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Simulate NMR chemical shifts with GIAO (Gauge-Including Atomic Orbitals) and compare with experimental data to identify discrepancies .
Q. What strategies optimize the regioselectivity of cyclopropane ring functionalization in derivatives of this compound?
- Methodology :
- Directed C–H Activation : Use palladium catalysts with directing groups (e.g., hydroxyl or ester moieties) to achieve selective functionalization at the cyclopropane-adjacent position.
- Steric Mapping : Analyze X-ray crystallographic data to identify steric hindrance zones. Design reactions (e.g., Suzuki coupling) that target less hindered positions .
Q. How do solvent polarity and hydrogen-bonding interactions influence the stability of this compound in solution?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

